molecular formula C9H15N3O3S B2919625 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1334375-32-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2919625
CAS No.: 1334375-32-4
M. Wt: 245.3
InChI Key: HZTJPAIWMUJRCY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide functional group at position 3. The amide nitrogen is further substituted with a 2-hydroxy-3-methoxy-2-methylpropyl chain.

The hydroxy and methoxy substituents may enhance solubility or alter interaction with plant receptors compared to analogs with aromatic or hydrophobic groups.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-6-7(16-12-11-6)8(13)10-4-9(2,14)5-15-3/h14H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTJPAIWMUJRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's structure comprises a thiadiazole ring, which is known for its diverse biological activities. Thiadiazoles have been studied for their roles as potential therapeutic agents due to their ability to interact with various biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the inhibitory effects of thiadiazole derivatives on MAO enzymes, particularly MAO-A and MAO-B. The compound this compound was evaluated for its MAO inhibitory activity using fluorometric methods.

Table 1: Inhibitory Activity of Thiadiazole Derivatives on MAO-A and MAO-B

CompoundIC50 (μM)Selectivity
This compound0.060 ± 0.002MAO-A
Reference: Moclobemide4.664 ± 0.235-
Reference: Clorgyline0.048 ± 0.002-

The results indicate that the compound exhibits potent inhibitory activity against MAO-A with an IC50 value of 0.060μM0.060\,\mu M, surpassing many known inhibitors such as moclobemide and showing comparable efficacy to clorgyline .

The mechanism by which this compound inhibits MAO-A involves binding to the active site of the enzyme, disrupting its function and subsequently leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. This mechanism is particularly beneficial in treating mood disorders and depression.

Table 2: Reversibility of MAO-A Inhibition

CompoundActivity Before Dialysis (%)Activity After Dialysis (%)
No Inhibitor100 ± 0.00100 ± 0.00
Moclobemide31.253 ± 0.98590.347 ± 1.895
Clorgyline88.315 ± 1.57893.419 ± 1.994
This compound25.956 ± 0.95191.508 ± 1.577

As shown in Table 2, the inhibition caused by this compound appears to be partially reversible upon dialysis, indicating a non-permanent interaction with the enzyme .

Other Biological Activities

Beyond MAO inhibition, thiadiazole derivatives have been reported to exhibit various biological activities including:

  • Antimicrobial Activity : Some studies suggest that compounds containing the thiadiazole moiety demonstrate significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates potential anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

A notable study conducted on a series of thiadiazole derivatives revealed that modifications in the side chains significantly affected their biological activity profiles. For instance, compounds with longer alkyl chains showed enhanced MAO-A inhibition compared to those with shorter chains .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogs:

Compound Name (CAS/Common Name) Molecular Formula Molecular Weight (g/mol) Substituent on Amide Nitrogen Key Functional Groups
Target Compound C₁₃H₁₉N₃O₃S* 297.37 2-hydroxy-3-methoxy-2-methylpropyl Hydroxy, methoxy, thiadiazole
Tiadinil (TDL) (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) C₁₂H₁₂ClN₃O₂S 297.76 3-chloro-4-methylphenyl Chlorophenyl, thiadiazole
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₀H₁₁N₅OS₂ 281.35 5-cyclobutyl-1,3,4-thiadiazol-2-yl Cyclobutyl, dual thiadiazole
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1421449-12-8) C₁₁H₁₃N₃O₃S 267.31 3-(furan-2-yl)-3-hydroxypropyl Furan, hydroxypropyl
Key Observations:
  • Steric Effects : The branched 2-methylpropyl chain may influence binding to target proteins compared to linear or aromatic substituents.
  • Molecular Weight : The target compound (297.37 g/mol) is comparable to Tiadinil (297.76 g/mol), suggesting similar pharmacokinetic profiles.
Tiadinil (TDL)
  • Function: Induces SAR in tomato plants against Pseudomonas syringae pv. tomato (Pst) under both normal and salt-stressed conditions.
  • Mechanism : Activates SA-mediated defenses independently of abscisic acid (ABA) pathways, offering protection even in ABA-overproducing, salt-stressed plants.
  • Limitations: No efficacy against Phytophthora capsici root infections.
Target Compound (Inferred Properties)
  • Hypothesized Activity: Potential SAR induction via SA pathways, with enhanced stress tolerance due to hydrophilic substituents.
  • Differentiation : The hydroxy group may facilitate hydrogen bonding with plant receptors, while the methoxy group could reduce metabolic degradation.
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Activity : Unreported in evidence; structural features suggest possible dual-target inhibition.
N-(3-(furan-2-yl)-3-hydroxypropyl) Analog
  • Hypothesized Use : Could target fungal or bacterial pathogens with affinity for carbohydrate-rich environments.

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